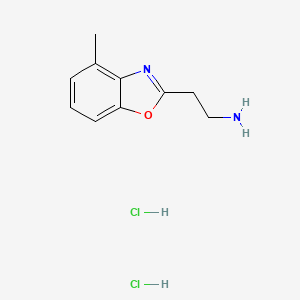

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride

Overview

Description

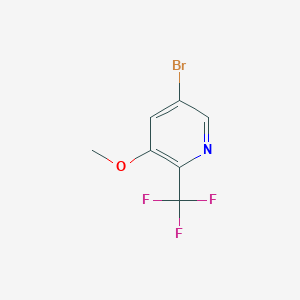

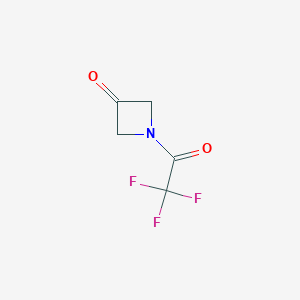

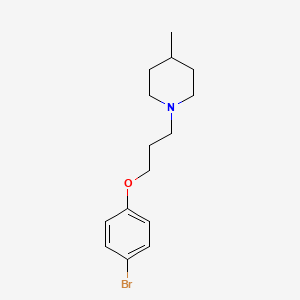

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the formula C10H14Cl2N2O . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 249.14 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific structural details are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride, some of these properties like boiling point, linear structure formula, InChI Key, etc. are not available in the sources I found .Scientific Research Applications

Unique Regioselectivity and Directing Group Capabilities

The benzoxazol-2-yl- substituent, closely related to the chemical structure , has been utilized as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This feature allows for selective activation and functionalization of molecules, highlighting its utility in synthetic organic chemistry for creating complex molecules with high regioselectivity. The ease of introducing and removing the benzoxazole group enhances its application in synthesizing diverse organic compounds (G. Lahm & T. Opatz, 2014).

Antimicrobial Activities

Derivatives containing the benzoxazole moiety, including structures akin to 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride, have been synthesized and evaluated for their antimicrobial properties. These compounds, synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, showed good or moderate activities against various microorganisms, indicating their potential as leads for developing new antimicrobial agents (H. Bektaş et al., 2007).

Structural Analysis and Coordination Chemistry

The compound [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, related to the chemical structure of interest, was synthesized and analyzed to understand its structural properties and coordination chemistry. This research aids in the design of coordination compounds with potential applications in catalysis and material science, demonstrating the versatility of benzoxazole derivatives in forming complex structures with metals (Fabiola Téllez et al., 2013).

Applications in Heterocyclic Compound Synthesis

Benzoxazole derivatives have been employed in the synthesis of various heterocyclic compounds, showcasing their utility in organic synthesis. The ability to react with amines and other reagents to form complex heterocyclic structures highlights their importance in the development of pharmaceuticals and other biologically active molecules (V. Kalcheva et al., 1993).

Safety And Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . It’s important to use personal protective equipment as required .

Future Directions

properties

IUPAC Name |

2-(4-methyl-1,3-benzoxazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.2ClH/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11;;/h2-4H,5-6,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVMZOWXJABPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B1528976.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B1528979.png)